Myo-inositol trispyrophosphate
CAS No.: 802590-64-3
Cat. No.: VC21300707
Molecular Formula: C6H12O21P6
Molecular Weight: 605.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 802590-64-3 |
---|---|
Molecular Formula | C6H12O21P6 |
Molecular Weight | 605.99 g/mol |
IUPAC Name | 4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |
Standard InChI | InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Standard InChI Key | HEDKSUBRULAYNO-UHFFFAOYSA-N |
SMILES | C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O |
Canonical SMILES | C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O |
Introduction
Chemical Properties and Structure
Molecular Composition
Myo-inositol trispyrophosphate is a pyrophosphate derivative of phytic acid with the molecular formula C₆H₁₂O₂₁P₆ . This complex molecule has a molecular weight of 605.99 g/mol as calculated by PubChem . ITPP exists in multiple forms, including its hexasodium salt form (myo-inositol trispyrophosphate hexasodium salt), which has a higher molecular weight of 737.88 g/mol due to the addition of sodium ions .
Structural Characteristics
The structural foundation of ITPP is built upon the myo-inositol ring, which serves as the backbone for the attachment of pyrophosphate groups. Unlike its parent compound phytic acid, ITPP's unique chemical structure allows it to cross cellular membranes, a crucial property for its biological activity . The molecule's pyrophosphate groups are arranged in a specific configuration that enables interaction with hemoglobin's allosteric regulatory sites.
Physical Properties and Identification
ITPP can be identified through various analytical methods including liquid chromatography–mass spectrometry, which has been developed specifically to detect this compound in urine tests for both humans and horses . The compound's membrane permeability is perhaps its most distinctive physical property, distinguishing it from similar inositol phosphates such as phytic acid that cannot penetrate cell membranes due to their charge distribution .
Table 1: Key Chemical Properties of Myo-Inositol Trispyrophosphate
Property | Value/Description |
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Chemical Formula | C₆H₁₂O₂₁P₆ |
Molecular Weight | 605.99 g/mol |
CAS Number | 802590-64-3 |
Structure Type | Pyrophosphate derivative of phytic acid |
Solubility | Water-soluble |
Membrane Permeability | Membrane-permeant |
Salt Form | Hexasodium salt (MW: 737.88 g/mol) |
Mechanism of Action
Interaction with Hemoglobin
ITPP functions as a membrane-permeant allosteric regulator of hemoglobin that mildly reduces its oxygen-binding affinity . This biochemical interaction results in a rightward shift of the oxygen-hemoglobin dissociation curve, fundamentally altering the relationship between oxygen tension and hemoglobin saturation . This shift is similar to the effect of endogenous regulators like 2,3-bisphospho-d-glycerate (BPG), which naturally bind to hemoglobin's allosteric cavity to modulate oxygen release .
Cellular Uptake Mechanism
Research has demonstrated that ITPP's entry into red blood cells is mediated by band 3 protein, an anion transporter primarily localized on the red blood cell membrane . Studies using inhibitors such as DIDS and NAP-taurine showed that band 3 protein is essential for ITPP to enter red blood cells, with a maximum intracellular concentration determined to be 5.5×10⁻³ M by ion chromatography . The dissociation constant of ITPP binding to red blood cell ghosts was found to be 1.72×10⁻⁵ M, indicating relatively strong binding .
Effects on Oxygen Dissociation
By altering hemoglobin's affinity for oxygen, ITPP enhances the oxygen release capacity of red blood cells, especially in hypoxic tissues . This mechanism leads to increased tissue oxygenation, as demonstrated in multiple rodent studies showing dose-dependent increases in the oxygen tension at which hemoglobin is 50% saturated (p50) . In normal mice, intraperitoneal administration of ITPP caused a dose-related increase in p50, with a maximal increase of 31% .
Therapeutic Applications
Cancer Treatment
Hypoxia is a prominent feature in solid tumors and a recognized driver of malignancy. ITPP has been studied for potential adjuvant use in cancer treatment in conjunction with chemotherapy due to its effects in reducing tissue hypoxia . In preclinical models, ITPP demonstrated the ability to potentiate the efficacy of subsequent chemotherapy through vascular normalization .
A phase Ib dose-escalation study (NCT02528526) including 28 patients with advanced primary hepatopancreatobiliary malignancies and liver metastases of colorectal cancer evaluated nine 8-hour infusions of ITPP over three weeks across eight dose levels (1,866-14,500 mg/m²/dose), followed by standard chemotherapy . The results showed that 52% of patients had morphological disease stabilization under ITPP monotherapy, and following subsequent chemotherapy, 10% showed partial responses while 60% had stable disease .
Cardiovascular Diseases
Heart failure is often a consequence of progressively worsening hypoxia-dependent tissue damage. ITPP has shown promising results in cardiovascular disease models by enhancing oxygen delivery to cardiac tissue . In an in vivo model of myocardial infarction, ITPP treatment resulted in efficient protection from heart failure and demonstrated recovery effects on post-MI left ventricular remodeling in the rat model .
The molecular mechanism appears to involve prevention of hypoxia-inducible factor-1 (HIF-1) overexpression, which was observed when ITPP was incorporated into red blood cells applied in a model of blood-perfused cardiomyocytes . This effect coupled the dynamic shear stress to enhanced O₂ supply by modifying hemoglobin's ability to release O₂ in hypoxic conditions .
Research Findings
Preclinical Studies
Preclinical research has demonstrated ITPP's efficacy across multiple disease models. In cancer models, both B16 melanoma and 4T1 breast carcinoma tumors became more normoxic after ITPP treatment, with pO₂ levels elevated by 10-20 mm Hg compared to control groups . The increase in pO₂ was either transient or sustained, and the underlying mechanism relied on shifting hypoxic tumor areas to normoxia . Importantly, hypoxic tumors before treatment responded better than normoxic ones, suggesting targeted efficacy where it's most needed .
In cardiovascular models, ITPP increased maximal exercise capacity in normal mice and mice with severe heart failure caused by cardiac-specific overexpression of Gαq . Intraperitoneal ITPP administration increased exercise capacity in these heart failure models by up to 63 ± 7% (P = 0.005) . Oral administration in drinking water also increased hemoglobin p50 and maximal exercise capacity (+34 ± 10%; P < 0.002) .
Clinical Trials
The most significant clinical investigation of ITPP to date is the phase Ib dose-escalation study in cancer patients mentioned earlier . This unrandomized, open-labeled, 3+3 dose-escalation study established that the maximum tolerated dose of ITPP is 12,390 mg/m² . The treatment resulted in 32 treatment-related toxicities, mostly hypercalcemia, which required little or no intervention .
Human clinical trials were also registered in 2014 for cancer treatment under the compound number OXY111A . These investigations represent the initial steps toward potential clinical applications of ITPP.
Parameter | Finding |
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Maximum Tolerated Dose | 12,390 mg/m² |
Disease Stabilization (ITPP alone) | 52% of patients |
Partial Response (with subsequent chemotherapy) | 10% of patients |
Stable Disease (with subsequent chemotherapy) | 60% of patients |
Primary Toxicity | Hypercalcemia (minimal intervention required) |
Angiogenic Marker Decrease | ~60% of patients |
Athletics and Performance Enhancement Concerns
The potent effects of ITPP on oxygen delivery and exercise capacity have raised concerns about its potential misuse in athletic doping . The substance is believed to have a high potential for use in athletic enhancement due to its demonstrated ability to increase endurance during physical exercise in animal models .
In response to these concerns, analytical methods using liquid chromatography–mass spectrometry have been developed to detect ITPP in urine tests for both human athletes and horses . Its use as a performance-enhancing substance in horse racing has also been suspected, leading to the development of similar detection tests specifically for horses .
Future Directions and Research Opportunities
The promising results from both preclinical and early clinical studies suggest several avenues for future research on ITPP:
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Expanded clinical trials in various cancer types, particularly those characterized by significant hypoxia
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Further exploration of cardiovascular applications, especially in heart failure and pulmonary hypertension
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Investigation of potential applications in other hypoxia-related conditions such as stroke, peripheral arterial disease, and high-altitude medicine
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Development of optimized delivery methods and dosing regimens to maximize therapeutic efficacy
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Long-term safety studies to evaluate any potential adverse effects from chronic administration
The unique mechanism of action of ITPP, which enhances a natural physiological process rather than introducing novel biochemical pathways, may offer advantages in terms of safety and targeted efficacy.
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